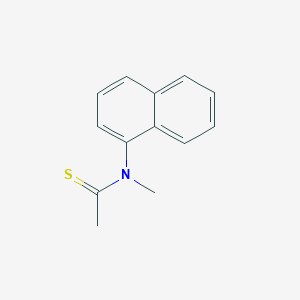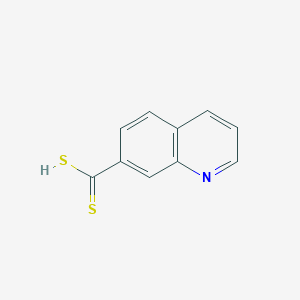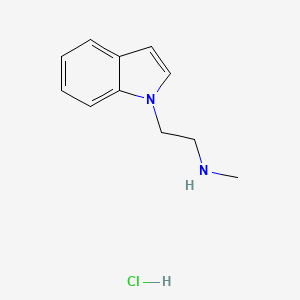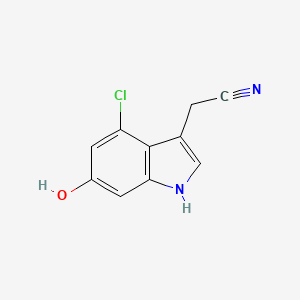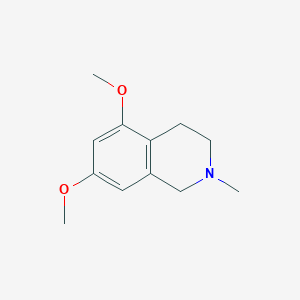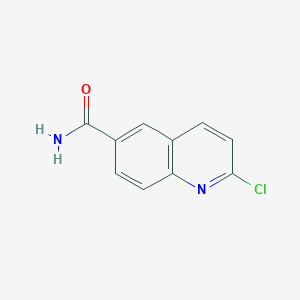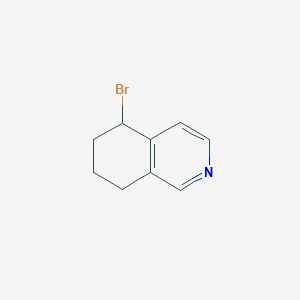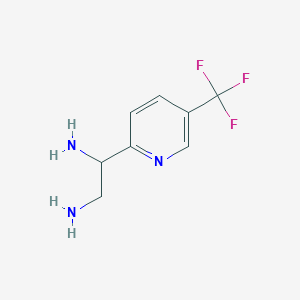![molecular formula C7H6BrN3 B11893632 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ces composés sont caractérisés par la fusion d'un cycle pyrazole avec un cycle pyridine, formant une structure bicyclique. La présence d'un atome de brome en position 7 et d'un groupe méthyle en position 1 du cycle pyrazole rend ce composé unique. Il a suscité un intérêt en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine implique généralement les étapes suivantes:
Formation du cycle pyrazole: Le cycle pyrazole peut être synthétisé par réaction de l'hydrazine avec une 1,3-dicétone en milieu acide ou basique.
Fusion avec le cycle pyridine: Le cycle pyrazole est ensuite fusionné avec un cycle pyridine par des réactions de cyclisation. Cela peut être réalisé en faisant réagir le pyrazole avec un dérivé de pyridine approprié en présence d'un catalyseur.
Bromation: L'atome de brome est introduit en position 7 du cycle pyrazole à l'aide d'un agent bromant tel que le N-bromosuccinimide (NBS) dans des conditions contrôlées.
Méthylation: Le groupe méthyle est introduit en position 1 du cycle pyrazole à l'aide d'un agent méthylant tel que l'iodure de méthyle en présence d'une base comme le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de 7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions
7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine subit diverses réactions chimiques, notamment:
Réactions de substitution: L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réactions de réduction: La réduction du composé peut conduire à la formation de dérivés hydrogénés.
Réactifs et conditions courantes
Substitution: Nucléophiles comme l'azoture de sodium ou le thiolate de potassium dans des solvants polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation: Agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide ou basique.
Réduction: Agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.
Principaux produits formés
Substitution: Formation de 7-azido-1-méthyl-1H-pyrazolo[4,3-c]pyridine ou de 7-thio-1-méthyl-1H-pyrazolo[4,3-c]pyridine.
Oxydation: Formation de 7-bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine-3-ol ou de 7-bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine-3-one.
Réduction: Formation de 7-bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine-3-amine.
4. Applications de la recherche scientifique
7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie: Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, l'inflammation et les troubles neurologiques.
Industrie: Utilisé dans le développement d'agrochimiques et de science des matériaux pour ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action de 7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier au site actif d'une enzyme, inhibant son activité, ou moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste. Les voies exactes et les cibles moléculaires dépendent de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Manque le groupe méthyle en position 1.
1-Méthyl-1H-pyrazolo[4,3-c]pyridine: Manque l'atome de brome en position 7.
7-Chloro-1-méthyl-1H-pyrazolo[4,3-c]pyridine: Contient un atome de chlore au lieu d'un atome de brome en position 7.
Unicité
7-Bromo-1-méthyl-1H-pyrazolo[4,3-c]pyridine est unique en raison de la présence à la fois de l'atome de brome et du groupe méthyle, qui peuvent influencer sa réactivité chimique et son activité biologique. La combinaison de ces substituants peut améliorer son affinité de liaison aux cibles moléculaires et améliorer ses propriétés pharmacocinétiques.
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
7-bromo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(3-10-11)2-9-4-6(7)8/h2-4H,1H3 |
Clé InChI |
IXJFQEOWAIOUQH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=NC=C2C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




